3-Butenamide, N-(phenylmethyl)-N-2-propenyl-

Description

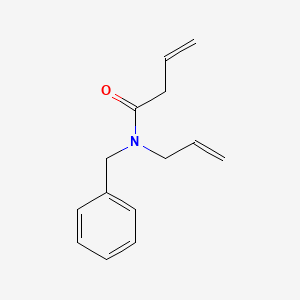

3-Butenamide, N-(phenylmethyl)-N-2-propenyl- is an amide derivative featuring a butenamide backbone (C₄H₅NO) substituted with a benzyl (phenylmethyl) group and an allyl (propenyl) group on the nitrogen atom.

Properties

CAS No. |

151259-39-1 |

|---|---|

Molecular Formula |

C14H17NO |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

N-benzyl-N-prop-2-enylbut-3-enamide |

InChI |

InChI=1S/C14H17NO/c1-3-8-14(16)15(11-4-2)12-13-9-6-5-7-10-13/h3-7,9-10H,1-2,8,11-12H2 |

InChI Key |

VGZIHLKVZYWFFT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(=O)N(CC=C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenamide, N-(phenylmethyl)-N-2-propenyl- typically involves the reaction of butenamide with benzylamine and allyl bromide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium carbonate. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the butenamide attacks the electrophilic carbon of the allyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Butenamide, N-(phenylmethyl)-N-2-propenyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Butenamide, N-(phenylmethyl)-N-2-propenyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the propenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted butenamides.

Scientific Research Applications

3-Butenamide, N-(phenylmethyl)-N-2-propenyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butenamide, N-(phenylmethyl)-N-2-propenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Compounds with N-benzyl and N-allyl substitutions are common in medicinal and polymer chemistry. Key examples include:

Key Observations :

- The benzyl group (as in the target compound) enhances aromatic interactions, while allyl/propenyl groups introduce reactivity for polymerization or cross-linking .

- Sulfonamide and pyridinylmethyl substituents (e.g., in and ) expand electronic diversity, influencing binding affinity in pharmacological contexts.

Backbone Modifications: Butenamide vs. Propanamide

Altering the amide backbone length and unsaturation impacts conjugation and stability:

Key Observations :

Functional Group Comparisons

Functional groups dictate reactivity and applications:

Biological Activity

3-Butenamide, N-(phenylmethyl)-N-2-propenyl-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name: 3-Butenamide, N-(phenylmethyl)-N-2-propenyl-

- Molecular Formula: C12H15NO

- Molecular Weight: 189.25 g/mol

This structure suggests a potential for interactions with biological targets, particularly due to the presence of both an amide and a phenyl group.

Antimicrobial Activity

Recent studies have shown that derivatives of butenamides exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds indicate their effectiveness in inhibiting bacterial growth.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 3-Butenamide Derivative | 25 | S. aureus |

| 3-Butenamide Derivative | 30 | MRSA |

These results suggest that the compound may possess inherent antibacterial properties, which could be leveraged in developing new antimicrobial agents.

Anti-inflammatory Potential

The anti-inflammatory effects of 3-butenamide derivatives have also been investigated. In vitro studies demonstrated that certain analogs can inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. The modulation of NF-κB activity was quantified, showing a dose-dependent response:

| Compound | IC50 (µM) | NF-κB Inhibition (%) |

|---|---|---|

| Compound A | 10 ± 1.5 | 70% |

| Compound B | 5 ± 0.8 | 85% |

These findings indicate that structural modifications to the butenamide backbone can enhance anti-inflammatory activity.

The mechanisms by which 3-butenamide, N-(phenylmethyl)-N-2-propenyl-, exerts its biological effects are multifaceted:

- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Interaction: It could interact with receptors that modulate immune responses.

- Gene Expression Modulation: By affecting transcription factors like NF-κB, it influences the expression of pro-inflammatory cytokines.

Study on Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various butenamide derivatives against clinical isolates of MRSA. The study found that specific modifications to the phenyl group significantly enhanced antibacterial activity compared to unmodified analogs .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of butenamide derivatives demonstrated their ability to reduce cytokine production in vitro. The results indicated that compounds exhibiting strong NF-κB inhibition correlated with reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in treated cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.